1-[(5S)-2,2,5-Trimethylmorpholin-4-yl]prop-2-en-1-one
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Description
Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial anti-tumor and anticancer properties .
Synthesis Analysis
Chalcones can be synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone, resulting in the formation of a chalcone .Molecular Structure Analysis
The molecular structure of chalcones is characterized by an α,β-unsaturated carbonyl system, which makes them biologically active . The absolute configuration of solid chalcone stereochemistry obtained during synthesis can often be determined with X-ray crystallography .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to their α,β-unsaturated carbonyl system. They can be used to obtain several heterocyclic rings through ring closure reactions .Safety and Hazards
The safety and hazards associated with chalcones also depend on their specific structure. Some chalcones are naturally occurring and are generally considered safe, while others may be synthetic and could potentially have harmful effects. It’s always important to handle chemicals with care and to follow all safety guidelines .
Future Directions
Given the wide range of biological activities exhibited by chalcones, there is significant interest in developing new chalcone derivatives for potential use as therapeutic agents . Future research will likely focus on optimizing the synthesis of chalcones, exploring their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.
Properties
IUPAC Name |
1-[(5S)-2,2,5-trimethylmorpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-7-10(3,4)13-6-8(11)2/h5,8H,1,6-7H2,2-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACHNGQRSFQMV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1C(=O)C=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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